5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of itaconic acid with primary amines. The reaction is carried out by heating the reactants, either in the presence of a solvent like isopropanol (i-PrOH) or without a solvent, and often with a catalytic amount of acetic acid (AcOH). The reaction conditions can vary, but typical temperatures range from 170°C to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly those targeting neurological conditions.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid: This compound has a thiazole ring instead of a piperidine ring and exhibits different biological activities.
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds vary in their substituents at the 1-position, leading to different pharmacological profiles.
Uniqueness
5-Oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of a piperidine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-oxo-1-(1-prop-2-enoylpiperidin-4-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-11(16)14-5-3-10(4-6-14)15-8-9(13(18)19)7-12(15)17/h2,9-10H,1,3-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIPONYHKZUQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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